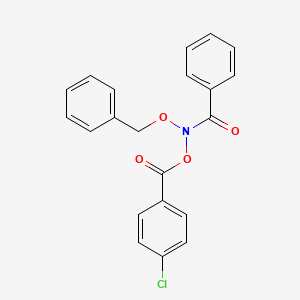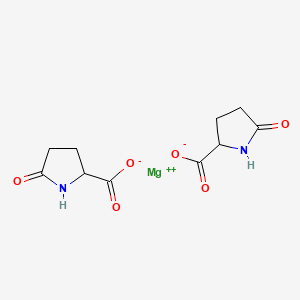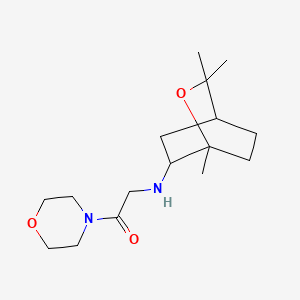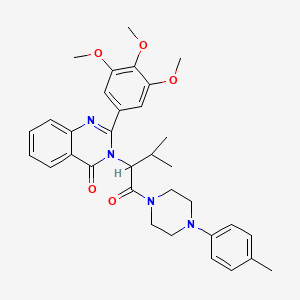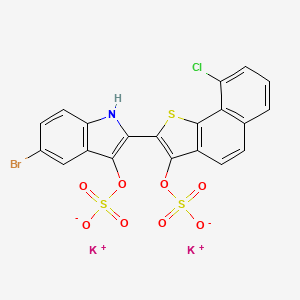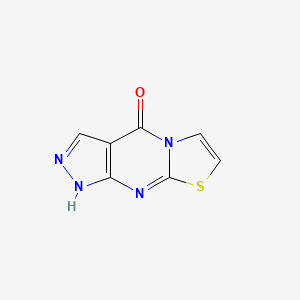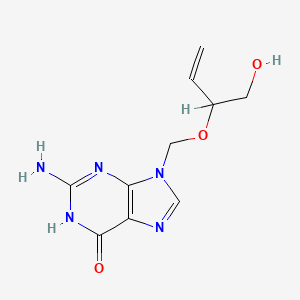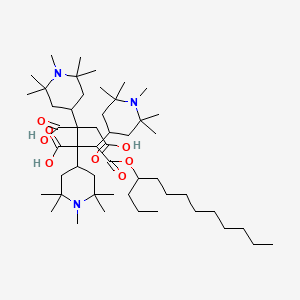
1,2,3-Tris(1,2,2,6,6-pentamethyl-4-piperidyl) 4-tridecyl butane-1,2,3,4-tetracarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Tris(1,2,2,6,6-pentamethyl-4-piperidyl) 4-tridecyl butane-1,2,3,4-tetracarboxylate is a complex organic compound with the molecular formula C51H93N3O8. It is known for its unique structure, which includes multiple piperidyl groups and a tridecyl chain, making it a subject of interest in various fields of scientific research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Tris(1,2,2,6,6-pentamethyl-4-piperidyl) 4-tridecyl butane-1,2,3,4-tetracarboxylate involves multiple steps. Typically, the process begins with the preparation of the piperidyl groups, followed by their attachment to the butane-tetracarboxylate backbone. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as crystallization or chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
1,2,3-Tris(1,2,2,6,6-pentamethyl-4-piperidyl) 4-tridecyl butane-1,2,3,4-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the piperidyl groups or the tridecyl chain.
Reduction: Typically used to alter the functional groups attached to the main structure.
Substitution: Commonly involves replacing one of the piperidyl groups with another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often require specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
科学的研究の応用
1,2,3-Tris(1,2,2,6,6-pentamethyl-4-piperidyl) 4-tridecyl butane-1,2,3,4-tetracarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
作用機序
The mechanism of action of 1,2,3-Tris(1,2,2,6,6-pentamethyl-4-piperidyl) 4-tridecyl butane-1,2,3,4-tetracarboxylate involves its interaction with specific molecular targets. The piperidyl groups can interact with various enzymes and receptors, modulating their activity. The tridecyl chain may facilitate the compound’s incorporation into lipid membranes, enhancing its bioavailability and efficacy .
類似化合物との比較
Similar Compounds
1,2,3,4-Butanetetracarboxylic acid: Shares the butane-tetracarboxylate backbone but lacks the piperidyl and tridecyl groups.
1,2,3-Tris(1,2,2,6,6-pentamethyl-4-piperidyl) butane-1,2,3-tricarboxylate: Similar structure but with one less carboxylate group.
Uniqueness
1,2,3-Tris(1,2,2,6,6-pentamethyl-4-piperidyl) 4-tridecyl butane-1,2,3,4-tetracarboxylate is unique due to its combination of piperidyl groups and a long tridecyl chain, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
84696-72-0 |
|---|---|
分子式 |
C51H93N3O8 |
分子量 |
876.3 g/mol |
IUPAC名 |
5-oxo-2,3,4-tris(1,2,2,6,6-pentamethylpiperidin-4-yl)-5-tridecan-4-yloxypentane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C51H93N3O8/c1-18-20-21-22-23-24-25-27-38(26-19-2)62-41(57)40(35-28-44(3,4)52(15)45(5,6)29-35)51(43(60)61,37-32-48(11,12)54(17)49(13,14)33-37)50(42(58)59,34-39(55)56)36-30-46(7,8)53(16)47(9,10)31-36/h35-38,40H,18-34H2,1-17H3,(H,55,56)(H,58,59)(H,60,61) |
InChIキー |
VPOQXYQZFBITQK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(CCC)OC(=O)C(C1CC(N(C(C1)(C)C)C)(C)C)C(C2CC(N(C(C2)(C)C)C)(C)C)(C(=O)O)C(CC(=O)O)(C3CC(N(C(C3)(C)C)C)(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


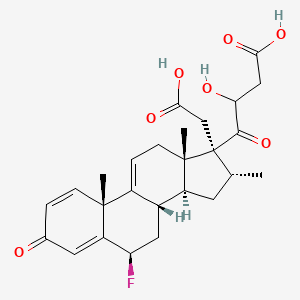
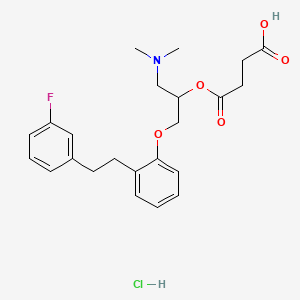

![Ethyl 4-[[2-(acetylamino)-4-[bis(2-hydroxyethyl)amino]-5-ethoxyphenyl]azo]-3-cyano-5-nitrobenzoate](/img/structure/B12707479.png)

